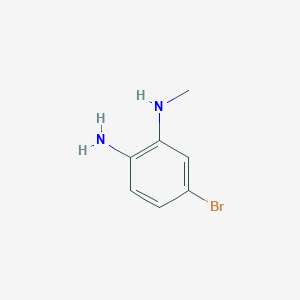

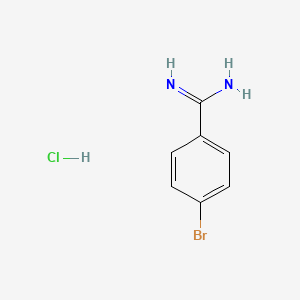

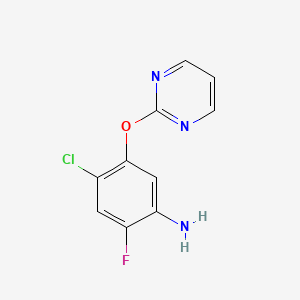

4-氯-2-氟-5-(2-嘧啶氧基)苯胺

描述

The compound 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline is a halogenated aniline derivative with potential applications in various fields, including materials science and pharmaceuticals. The presence of both chlorine and fluorine atoms suggests that it could be involved in the formation of coordination polymers and may exhibit interesting chemical reactivity due to the electron-withdrawing effects of these halogens.

Synthesis Analysis

The synthesis of related halogenated aniline derivatives has been explored in several studies. For instance, coordination polymers containing 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline ligands were synthesized using conventional and sonochemical methods, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines involved an intramolecular Friedel-Crafts cyclization of a related chloroaniline compound, suggesting that similar cyclization reactions might be applicable to 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline .

Molecular Structure Analysis

The molecular structure of halogenated anilines can be complex, with potential for various intermolecular interactions. In the case of the related 4-fluoro-N-(2-pyridiylmethylene)-aniline, X-ray crystallography revealed the presence of H⋯H contacts, C–H⋯π, and C–H⋯X hydrogen bonding interactions, which are significant in determining the supramolecular architecture . Such analyses are crucial for understanding the molecular structure and potential binding properties of 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline.

Chemical Reactions Analysis

The reactivity of halogenated anilines can lead to a variety of chemical transformations. For example, the reaction of chlorinated cyclopentene and cyclohexene carbonitriles with aniline resulted in the substitution of chlorine by a phenylamino group . This indicates that the chlorine atom in 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline could undergo similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines are influenced by their functional groups. The electrochemical properties of a related compound, the 4-fluoro-N-(2-pyridiylmethylene)-aniline Schiff base, were determined by cyclic voltammetry, suggesting that electrochemical analysis could be a valuable tool for investigating the properties of 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline . Moreover, the antibacterial studies of the Schiff base against E. coli and S. aureus indicate that the compound and its derivatives could have biological activity, which may also be true for 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline .

科学研究应用

代谢研究

- 在一项研究中,研究了氯-氟-苯胺衍生物的代谢,发现这些化合物经历复杂的代谢途径,产生各种代谢物。例如,狗体内的 3-氯-4-氟[14C]苯胺主要以 2-氨基-4-氯-5-氟苯基硫酸盐的形式消除 (Baldwin & Hutson, 1980)。

荧光猝灭研究

- 使用苯胺对硼酸衍生物进行的荧光猝灭研究显示了对这些化合物的光物理性质的重要见解。这些研究有助于理解电子相互作用和结构变化对荧光性质的影响 (Geethanjali 等人,2015)。

生物活性

- 几项研究已合成和评估了源自氯-氟-苯胺的化合物的生物活性。例如,由取代苯胺合成的新型 4-芳基氨基嘧啶衍生物显示出显着的杀虫活性 (Wu 等人,2019)。

分子对接和 QSAR 研究

- 已进行涉及氟-苯胺衍生物的对接和定量构效关系 (QSAR) 研究,以了解它们作为激酶抑制剂的潜力。此类研究在药物发现和设计中至关重要 (Caballero 等人,2011)。

新型化合物的合成

- 使用氟-苯胺衍生物合成新型化合物的研究非常广泛。这些研究探索了这些化合物在材料科学和药理学中的潜在应用。例如,合成氟化杂环化合物进行药理学筛选一直是一个重要的研究领域 (Binoy 等人,2021)。

安全和危害

属性

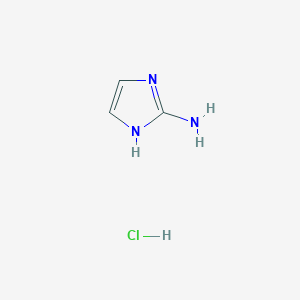

IUPAC Name |

4-chloro-2-fluoro-5-pyrimidin-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O/c11-6-4-7(12)8(13)5-9(6)16-10-14-2-1-3-15-10/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXSKQIBNOCQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=C(C=C(C(=C2)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466202 | |

| Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |

CAS RN |

213675-94-6 | |

| Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)